Arillanin A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Arillanin A is typically isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves using alcoholic solvents to obtain the compound from the stem bark of Polygala arillata . The structure of this compound is confirmed through spectral data, particularly 2-D Nuclear Magnetic Resonance (NMR) experiments .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction from its natural source, Polygala arillata .
Chemical Reactions Analysis
Types of Reactions: Arillanin A, being an oligosaccharide ester, can undergo various chemical reactions typical of esters and oligosaccharides. These reactions include hydrolysis, esterification, and glycosidic bond formation and cleavage.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bonds in this compound, breaking it down into its constituent sugars and acids.
Esterification: This reaction can be carried out using alcohols and acids in the presence of a catalyst such as sulfuric acid.
Glycosidic Bond Formation: Enzymatic or chemical methods can be used to form or cleave glycosidic bonds in oligosaccharides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound would yield its constituent sugars and acids.
Scientific Research Applications
Chemistry: It serves as a reference compound for studying the structure and reactivity of oligosaccharide esters.
Biology: The compound can be used to investigate the biological activities of oligosaccharide esters, including their potential as bioactive molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of Arillanin A and its derivatives, particularly in the development of new drugs.
Industry: Although not yet widely used industrially, this compound could have applications in the production of bioactive compounds and natural product-based materials.
Mechanism of Action
The exact mechanism of action of Arillanin A is not well-documented. as an oligosaccharide ester, it is likely to interact with biological molecules through its sugar moieties and ester functional groups. These interactions could involve binding to specific receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Arillanin B, C, D, E, F, and G: These are other oligosaccharide esters isolated from Polygala arillata.
Methyl 1-O-alpha-L-arabinopyranosyl (6→1)-beta-D-glucopyranosyl salicylate: Another compound isolated from the same plant.
Uniqueness: Arillanin A is unique due to its specific oligosaccharide structure and ester functional groups. This combination of features distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O18/c1-44-19-10-16(4-7-18(19)36)5-9-25(38)49-31-28(41)22(13-34)50-33(31,15-35)51-32-30(43)29(42)27(40)23(48-32)14-47-24(37)8-6-17-11-20(45-2)26(39)21(12-17)46-3/h4-12,22-23,27-32,34-36,39-43H,13-15H2,1-3H3/b8-6+,9-5+/t22-,23-,27-,28-,29+,30-,31+,32-,33+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMNMSBSJUUDKQ-CHQRVIDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)OC)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)OC)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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